molecular formula C18H18O3 B14142384 5-Biphenyl-4-yl-3-methyl-5-oxo-pentanoic acid CAS No. 7320-97-0

5-Biphenyl-4-yl-3-methyl-5-oxo-pentanoic acid

Cat. No.: B14142384
CAS No.: 7320-97-0
M. Wt: 282.3 g/mol
InChI Key: AFGNBPYPCPUOEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Biphenyl-4-yl)-3-methyl-5-oxopentanoic acid is an organic compound that features a biphenyl group attached to a pentanoic acid backbone. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The biphenyl moiety is known for its stability and ability to participate in various chemical reactions, making it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Biphenyl-4-yl)-3-methyl-5-oxopentanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for 5-(Biphenyl-4-yl)-3-methyl-5-oxopentanoic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-(Biphenyl-4-yl)-3-methyl-5-oxopentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various electrophiles in the presence of a catalyst

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Functionalized biphenyl derivatives

Mechanism of Action

The mechanism of action of 5-(Biphenyl-4-yl)-3-methyl-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The biphenyl moiety can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Biphenyl-4-carboxylic acid: Similar structure but lacks the pentanoic acid moiety.

    3-Methyl-5-phenylpentanoic acid: Similar structure but lacks the biphenyl group.

Uniqueness

5-(Biphenyl-4-yl)-3-methyl-5-oxopentanoic acid is unique due to the presence of both the biphenyl and pentanoic acid moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

CAS No.

7320-97-0

Molecular Formula

C18H18O3

Molecular Weight

282.3 g/mol

IUPAC Name

3-methyl-5-oxo-5-(4-phenylphenyl)pentanoic acid

InChI

InChI=1S/C18H18O3/c1-13(12-18(20)21)11-17(19)16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3,(H,20,21)

InChI Key

AFGNBPYPCPUOEN-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.